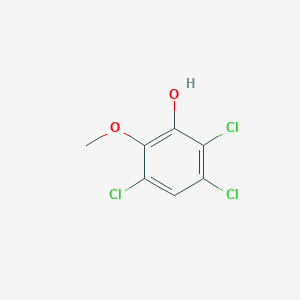
2,4,6-Tris(4-hydroxyphenyl)triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(4-hydroxyphenyl)triazine is a triazine derivative known for its unique chemical structure and properties This compound is characterized by the presence of three hydroxyphenyl groups attached to a triazine ring
Preparation Methods
2,4,6-Tris(4-hydroxyphenyl)triazine can be synthesized through the cyclotrimerization of 4-cyanophenol using trifluoromethanesulphonic acid as a catalyst at room temperature . The compound can also be epoxidized using alkali as a catalyst at 60°C for 1 hour . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,4,6-Tris(4-hydroxyphenyl)triazine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: The hydroxy groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Tris(4-hydroxyphenyl)triazine has a wide range of applications in scientific research:
Polymer Science: It is used in the synthesis of novel epoxy resins with enhanced thermal and mechanical properties.
Materials Chemistry: The compound is utilized in the development of covalent triazine frameworks and other advanced materials with applications in adsorption-based extraction techniques.
Environmental Science: Triazine-based materials are employed for the detection and removal of various pollutants, including metal ions, drugs, and pesticides.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-hydroxyphenyl)triazine involves its ability to form stable complexes with various molecules. The hydroxyphenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, making it an effective material for adsorption and catalysis. The triazine ring provides structural stability and enhances the compound’s overall reactivity.
Comparison with Similar Compounds
2,4,6-Tris(4-hydroxyphenyl)triazine can be compared with other triazine derivatives, such as:
2,4,6-Tris(4-aminophenyl)triazine: This compound has amino groups instead of hydroxy groups, leading to different reactivity and applications.
2,4,6-Tris(4-butoxy-2-hydroxyphenyl)triazine: This derivative has butoxy groups, which can influence its solubility and interaction with other molecules.
The uniqueness of this compound lies in its combination of hydroxyphenyl groups and triazine ring, providing a balance of reactivity and stability that is valuable in various applications.
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[2,4-bis(4-hydroxyphenyl)-1H-triazin-6-yl]phenol |
InChI |
InChI=1S/C21H17N3O3/c25-17-7-1-14(2-8-17)20-13-21(15-3-9-18(26)10-4-15)23-24(22-20)16-5-11-19(27)12-6-16/h1-13,22,25-27H |
InChI Key |
LGLSRVUFJGXAHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN(N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
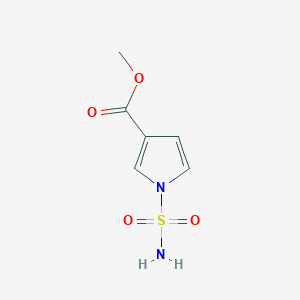
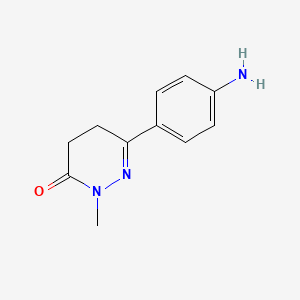
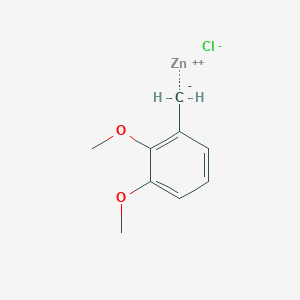
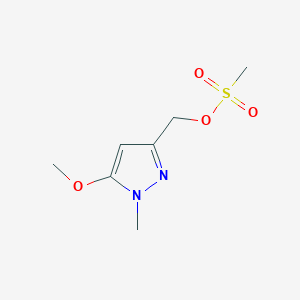




![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)


